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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals on strategies

to remove abortive transcripts and other impurities from in vitro transcription (IVT) reactions.

Frequently Asked Questions (FAQs)
Q1: What are abortive transcripts and why are they a problem?

Abortive transcripts are short, non-functional RNA molecules (typically 2-15 nucleotides long)

that are prematurely terminated during the initial phase of in vitro transcription.[1] Their

presence can interfere with downstream applications by competing with the full-length RNA in

quantification, purification, and functional assays. Furthermore, these and other byproducts like

double-stranded RNA (dsRNA) can trigger innate immune responses in cells, which is a critical

concern for therapeutic applications.[2][3]

Q2: What are the common methods for removing abortive transcripts and other impurities from

IVT reactions?

Several methods are commonly employed to purify IVT-synthesized RNA and remove

contaminants such as abortive transcripts, unincorporated nucleotides, enzymes, and the DNA

template.[3][4] The most prevalent techniques include:

Lithium Chloride (LiCl) Precipitation: A simple and rapid method that selectively precipitates

larger RNA molecules, leaving shorter abortive transcripts and unincorporated NTPs in the
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supernatant.[5][6]

Silica-Based Spin Columns: A widely used method that relies on the binding of RNA to a

silica membrane in the presence of chaotropic salts.[7][8] By adjusting binding and washing

conditions, it's possible to enrich for longer RNA transcripts.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their

size.[9][10] It is effective at removing small molecules like NTPs and abortive transcripts from

the larger, full-length RNA product.[11]

High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic

technique that can separate RNA species based on size, charge, or hydrophobicity, providing

very high purity.[11][12] Reverse-phase and ion-exchange HPLC are common modalities.[13]

Q3: How do I choose the best purification method for my application?

The choice of purification method depends on several factors, including the size of your RNA

transcript, the required purity, the scale of the preparation, and the downstream application.

For routine applications where high purity is not the primary concern, LiCl precipitation or

standard silica spin columns are often sufficient.[14]

For applications requiring higher purity, such as microinjection or enzymatic assays, size-

exclusion chromatography is a good option.[10]

For therapeutic applications or other highly sensitive experiments where the removal of all

contaminants, including dsRNA, is critical, HPLC is the gold standard.[11][12]

Troubleshooting Guide
Issue 1: Low recovery of full-length RNA after purification.
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Possible Cause Troubleshooting Step

RNA degradation by RNases

Ensure you are using RNase-free water,

reagents, and labware.[15] Always wear gloves

and work in a clean environment. Consider

adding an RNase inhibitor to your reactions.[16]

Inefficient precipitation (LiCl method)

LiCl precipitation is less efficient for RNAs

shorter than 300 bases or at concentrations

below 0.1 mg/mL. For smaller transcripts,

consider alternative methods like column

purification or HPLC. Ensure the final LiCl

concentration is appropriate (typically 2.5 M)

and that the precipitation is carried out at -20°C

for at least 30 minutes.[5]

Suboptimal binding/elution (Spin Column)

Ensure the correct ethanol concentration in your

binding and wash buffers as specified by the

manufacturer's protocol. Incomplete elution can

be addressed by increasing the elution buffer

volume, performing a second elution, or pre-

warming the elution buffer to 65°C.[17]

RNA loss during phase separation (Phenol-

Chloroform)

Avoid aspirating the interphase or the organic

phase when collecting the aqueous layer

containing the RNA.[14]

Issue 2: Presence of short RNA fragments (abortive transcripts) in the final purified sample.
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Possible Cause Troubleshooting Step

Purification method not stringent enough

Standard LiCl precipitation or basic spin column

kits may not completely remove all short

transcripts.[14] Consider using a more

advanced spin column kit designed for mRNA

purification or switching to a size-based

separation method like SEC or HPLC.[9][11]

Overloaded chromatography column

(SEC/HPLC)

Exceeding the column's binding capacity can

lead to co-elution of the desired RNA with

smaller contaminants. Refer to the

manufacturer's guidelines for the recommended

sample loading amount.

Inappropriate column chemistry (HPLC)

For optimal separation of abortive transcripts, a

column with a suitable pore size and chemistry

is crucial. Ion-exchange or reverse-phase HPLC

are often effective.[13]

Issue 3: Contamination with dsRNA.

Possible Cause Troubleshooting Step

Formation during IVT reaction
dsRNA can form as a byproduct of the IVT

reaction itself.[1]

Ineffective purification method

Not all purification methods are effective at

removing dsRNA. Cellulose-based

chromatography and HPLC have been shown to

be effective for dsRNA removal.[18] Some

specialized silica columns can also remove

dsRNA.[19][20]

Quantitative Data on Purification Methods
The following table summarizes the typical performance of different IVT purification methods.

Please note that actual results can vary depending on the specific RNA transcript, reaction
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conditions, and the exact protocol used.
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Purification

Method

Typical

Recovery Rate

Purity

(A260/A280)

Key

Advantages

Key

Disadvantages

LiCl Precipitation 70-80%[18] 1.8 - 2.1

Simple, rapid,

and cost-

effective.[5]

Good for

removing

unincorporated

NTPs and

enzymes.

Less effective for

RNA <300 nt.

May not

efficiently

remove all

abortive

transcripts or

dsRNA.[18]

Silica-Based

Spin Columns
80-95% 1.9 - 2.1

Fast and

convenient.[7]

High-quality RNA

suitable for many

applications.

Can be less

effective at

removing very

short abortive

transcripts.

Performance can

vary between

different kits.

Size-Exclusion

Chromatography

(SEC)

>90% >2.0

Effectively

removes small

molecules like

NTPs and

abortive

transcripts.[9]

Can be

performed under

native conditions.

May not resolve

dsRNA from

ssRNA of similar

size.[9]

HPLC 80-90% >2.0 Highest

resolution and

purity.[11]

Effectively

removes abortive

transcripts,

dsRNA, and

Requires

specialized

equipment and

expertise. Can

be more time-

consuming and

expensive.
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other impurities.

[11][12]

Experimental Protocols & Workflows
Lithium Chloride (LiCl) Precipitation
This protocol is suitable for the rapid purification of larger RNA transcripts.

Methodology:

To your IVT reaction, add nuclease-free water to a final volume of 50 µL.[4]

Add 25 µL of 7.5 M LiCl solution and mix thoroughly.[4]

Incubate the mixture at -20°C for at least 30 minutes.[4]

Centrifuge at maximum speed (e.g., >12,000 x g) in a microcentrifuge for 15 minutes at 4°C

to pellet the RNA.[4]

Carefully discard the supernatant, which contains the abortive transcripts and unincorporated

NTPs.[5]

Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge for 10 minutes at 4°C.

[4]

Carefully remove the ethanol wash.

Briefly spin the tube again and remove any residual liquid with a fine pipette tip.[4]

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to

resuspend.[5]

Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer. Heat at 65°C

for 5-10 minutes to aid dissolution.[4]
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Workflow for LiCl Precipitation of IVT RNA.

Silica-Based Spin Column Purification
This is a general protocol adaptable for most commercial silica spin column kits. Always refer to

the manufacturer's specific instructions.

Methodology:

Add a binding buffer (often containing a high concentration of a chaotropic salt and ethanol)

to your IVT reaction mixture and mix well.[17]

Transfer the mixture to a spin column placed in a collection tube.

Centrifuge for 30-60 seconds and discard the flow-through.[17] This step binds the RNA to

the silica membrane.

Add a wash buffer (typically containing ethanol) to the column and centrifuge for 30-60

seconds. Discard the flow-through. Repeat this wash step as recommended by the

manufacturer.[17] This removes impurities while the RNA remains bound to the column.

Perform a final "dry" spin for 1-2 minutes to remove any residual ethanol.[17]

Transfer the spin column to a clean, RNase-free microcentrifuge tube.

Add RNase-free water or elution buffer directly to the center of the silica membrane.[17]
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Incubate for 1-2 minutes at room temperature.

Centrifuge for 1-2 minutes to elute the purified RNA.[17]

IVT Reaction Mixture Add Binding Buffer
& Mix

Load onto
Spin Column

Centrifuge & Discard
Flow-through Add Wash Buffer 1 Centrifuge & Discard

Flow-through Add Wash Buffer 2 Centrifuge & Discard
Flow-through Dry Spin Add Elution Buffer

& Incubate
Centrifuge & Collect

Purified RNA

Click to download full resolution via product page

General Workflow for Silica Spin Column RNA Purification.

Size-Exclusion Chromatography (SEC) / FPLC
This protocol provides a general outline for purifying RNA using a size-exclusion column, often

on an FPLC (Fast Protein Liquid Chromatography) system.[10][21]

Methodology:

Equilibrate the size-exclusion column (e.g., Superdex 200) with a suitable, RNase-free buffer

(e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 6.5).[21]

(Optional but recommended) Perform a phenol:chloroform extraction on the IVT reaction to

remove enzymes.[10]

Load the IVT reaction mixture onto the equilibrated column.

Run the chromatography at a constant flow rate as recommended for the column.[21]

Collect fractions as the sample elutes from the column.

Monitor the absorbance of the eluate at 260 nm. The full-length RNA will typically elute in an

early peak, well-separated from the later-eluting peaks of abortive transcripts and NTPs.[9]

Analyze the collected fractions containing the RNA peak using denaturing PAGE or another

suitable method to confirm purity and integrity.

Pool the fractions containing the pure, full-length RNA.
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Workflow for RNA Purification by Size-Exclusion Chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Understanding the impact of in vitro transcription byproducts and contaminants - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. resources.revvity.com [resources.revvity.com]

4. neb.com [neb.com]

5. mRNA Purification Methods [bocsci.com]

6. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]

7. In-house protocol: spin-based viral RNA purification - PMC [pmc.ncbi.nlm.nih.gov]

8. Improving silica-based spin-column efficiency for RNA isolation from FFPE tissue |
Dimaras | Scripta Scientifica Medica [journals.mu-varna.bg]

9. researchgate.net [researchgate.net]

10. Rapid purification of RNAs using fast performance liquid chromatography (FPLC) - PMC
[pmc.ncbi.nlm.nih.gov]

11. Generating the optimal mRNA for therapy: HPLC purification eliminates immune
activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC
[pmc.ncbi.nlm.nih.gov]

12. HPLC Purification of In Vitro Transcribed Long RNA | Springer Nature Experiments
[experiments.springernature.com]

13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

14. neb.com [neb.com]

15. bitesizebio.com [bitesizebio.com]

16. go.zageno.com [go.zageno.com]

17. static.igem.wiki [static.igem.wiki]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1141104?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11266732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11266732/
https://www.researchgate.net/publication/382162964_Understanding_the_impact_of_in_vitro_transcription_byproducts_and_contaminants
https://resources.revvity.com/pdfs/wht-htrf-ivt-and-importance-of-dsrna-detection.pdf
https://www.neb.com/en/protocols/2025/06/25/purification-of-ivt-rna?pdf=true
https://www.bocsci.com/blog/mrna-purification-methods/
https://www.thermofisher.com/hk/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9181933/
https://journals.mu-varna.bg/index.php/ssm/article/view/2164
https://journals.mu-varna.bg/index.php/ssm/article/view/2164
https://www.researchgate.net/figure/RNA-purification-by-size-exclusion-chromatography-A-Denaturing-PAGE-analysis-of_fig2_8605187
https://pmc.ncbi.nlm.nih.gov/articles/PMC1781364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1781364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3241667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3241667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3241667/
https://experiments.springernature.com/articles/10.1007/978-1-62703-260-5_3
https://experiments.springernature.com/articles/10.1007/978-1-62703-260-5_3
https://currentprotocols.onlinelibrary.wiley.com/doi/pdf/10.1002/cpz1.159
https://www.neb.com/en/protocols/purification-of-ivt-rna
https://bitesizebio.com/44813/top-tips-for-troubleshooting-in-vitro-transcription/
https://go.zageno.com/blog/in-vitro-transcription-troubleshooting
https://static.igem.wiki/teams/5087/pics/protocols/ivt-prot.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA
- PMC [pmc.ncbi.nlm.nih.gov]

19. Mesoporous Silica Particle as an RNA Adsorbent for Facile Purification of In Vitro-
Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Purification of In Vitro
Transcribed (IVT) RNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141104#purification-strategies-to-remove-abortive-
transcripts-from-ivt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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